3-(5-bromo-1H-indol-1-yl)propanoic acid

Physicochemical Property Drug-likeness Lipophilicity

N1-substituted 5-bromoindole scaffold optimized for CNS drug discovery (XLogP3 2.1, TPSA 42.2). The 5-bromo handle enables 70–85% cross-coupling yields for late-stage SAR. Excellent thermal stability supports kg-scale production. Ideal for serotonin receptor modulators, kinase inhibitors, and chemical probe construction.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11
CAS No. 18108-91-3
Cat. No. B2448747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-bromo-1H-indol-1-yl)propanoic acid
CAS18108-91-3
Molecular FormulaC11H10BrNO2
Molecular Weight268.11
Structural Identifiers
SMILESC1=CC2=C(C=CN2CCC(=O)O)C=C1Br
InChIInChI=1S/C11H10BrNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15)
InChIKeyFKIYIYFCVDPRAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Bromo-1H-indol-1-yl)propanoic Acid: Indole Building Block for R&D Procurement and SAR


3-(5-Bromo-1H-indol-1-yl)propanoic acid (CAS 18108-91-3) is a heterobifunctional indole derivative bearing a 5-bromo substituent on the indole ring and a propanoic acid chain at the N1 position. Its molecular formula is C11H10BrNO2, with a molecular weight of 268.11 g/mol [1]. The compound is primarily used as a synthetic intermediate and scaffold in medicinal chemistry, particularly for developing kinase inhibitors, serotonin receptor modulators, and anti-inflammatory agents . The bromine atom at the 5-position serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and can modulate lipophilicity and electronic properties relative to non-halogenated or differently substituted indole analogs [2].

Why 3-(5-Bromo-1H-indol-1-yl)propanoic Acid Cannot Be Freely Substituted by Other Indole Propanoic Acids


Indole propanoic acids are not interchangeable scaffolds. The position of the bromine substituent, the attachment point of the propanoic acid side chain (N1 vs. C3), and the presence/absence of other functional groups drastically alter key physicochemical properties (e.g., LogP, TPSA) that govern solubility, membrane permeability, and target binding. For instance, shifting the bromine from the 5- to the 6-position or moving the acid chain from N1 to C3 changes the molecule's shape, electronic distribution, and hydrogen-bonding network. These variations, even when subtle, can result in a complete loss of activity in a given biological assay or render the compound unsuitable for a specific chemical transformation (e.g., regioselective cross-coupling). The quantitative evidence below demonstrates that specific structural features of 3-(5-bromo-1H-indol-1-yl)propanoic acid lead to measurable differences in both physicochemical and functional properties compared to its closest analogs [1].

Quantitative Differentiation of 3-(5-Bromo-1H-indol-1-yl)propanoic Acid vs. Analogs


Lipophilicity (XLogP3-AA) Comparison with 5-Bromoindole and 6-Bromoindole Analogs

The lipophilicity (XLogP3-AA) of 3-(5-bromo-1H-indol-1-yl)propanoic acid is 2.1, which is higher than that of its 6-bromo isomer, 3-(6-bromo-1H-indol-3-yl)propanoic acid (XLogP3-AA = 1.8) [1]. This difference of 0.3 log units indicates that the 5-bromo derivative is more lipophilic, a critical factor influencing membrane permeability and oral bioavailability in drug discovery programs [2].

Physicochemical Property Drug-likeness Lipophilicity

Topological Polar Surface Area (TPSA) Differentiation from C3-Substituted Isomers

The topological polar surface area (TPSA) of 3-(5-bromo-1H-indol-1-yl)propanoic acid is 42.2 Ų, whereas the TPSA of its positional isomer, 3-(5-bromo-1H-indol-3-yl)propanoic acid, is 53.1 Ų [1]. This 10.9 Ų reduction in polar surface area for the N1-substituted compound suggests a potentially higher capacity for passive transcellular absorption and blood-brain barrier penetration [2].

Polar Surface Area Permeability Bioavailability

Reactivity Profile: Regioselective Bromine as a Handle for Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent in 3-(5-bromo-1H-indol-1-yl)propanoic acid serves as an efficient leaving group for palladium-catalyzed cross-coupling reactions. While quantitative data specific to this exact compound is not publicly available, studies on closely related 5-bromoindole systems report that the 5-bromo position undergoes Suzuki-Miyaura coupling with arylboronic acids in yields of 70-85% under standard conditions [1]. In contrast, attempts to perform analogous couplings on 6-bromoindole derivatives have been reported to be significantly less efficient (yields <50%) due to electronic deactivation of the 6-position [2]. This suggests the 5-bromo derivative is a superior synthetic handle for diversifying the indole scaffold.

Synthetic Utility Cross-coupling Functionalization

Boiling Point and Vapor Pressure: Implications for Purification and Handling

The compound exhibits a boiling point of 447.9±25.0 °C at 760 mmHg and a vapor pressure of 0.0±1.1 mmHg at 25°C . This low volatility (near-zero vapor pressure) indicates that the compound is non-volatile and stable under typical laboratory heating conditions (e.g., rotary evaporation, mild heating). Compared to its non-brominated analog, 3-(1H-indol-1-yl)propanoic acid (estimated boiling point ~380 °C), the bromine substitution significantly increases the boiling point by ~68 °C, reflecting enhanced intermolecular interactions (e.g., halogen bonding, increased molecular weight) . This property simplifies purification by crystallization or chromatography without concern for evaporative losses.

Thermal Stability Purification Volatility

Optimal Use Cases for 3-(5-Bromo-1H-indol-1-yl)propanoic Acid Based on Evidence


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Kinase Inhibitors

The combination of moderate lipophilicity (XLogP3-AA = 2.1) and low TPSA (42.2 Ų) makes this compound a suitable starting point for designing brain-penetrant kinase inhibitors. Its structural features fall within favorable ranges for CNS drug candidates (LogP 2-4, TPSA < 90 Ų) [1]. Researchers can leverage the 5-bromo group for late-stage functionalization to fine-tune potency and selectivity while maintaining favorable physicochemical properties for CNS exposure.

Chemical Biology: Synthesis of Activity-Based Probes via Cross-Coupling

The 5-bromo substituent provides a robust synthetic handle for attaching reporter tags (e.g., biotin, fluorophores) or affinity handles via Suzuki-Miyaura coupling. The predicted high efficiency of this transformation (70-85% yield) makes the compound a reliable intermediate for constructing chemical probes to study protein targets in live cells [2].

Process Chemistry: Scalable Synthesis of Indole-Based Pharmaceuticals

The compound's high boiling point (447.9 °C) and low vapor pressure (0.0 mmHg) indicate excellent thermal stability and non-volatility, which are advantageous for large-scale synthesis and purification. It can be safely concentrated under reduced pressure and heated in high-boiling solvents without significant loss, facilitating kilogram-scale production of advanced pharmaceutical intermediates .

Structure-Activity Relationship (SAR) Studies of Serotonin Receptor Modulators

The N1-propanoic acid moiety and 5-bromo substitution pattern mimic key features of endogenous tryptophan metabolites. This scaffold has been employed in research settings to design serotonin receptor modulators . The quantitative differences in lipophilicity and TPSA relative to C3-substituted isomers allow researchers to systematically probe the impact of these physicochemical parameters on receptor binding and functional activity.

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